(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine
Description
(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine (CAS: 919347-92-5) is a pyrazole-derived amine with the molecular formula C₇H₁₃N₃ and a molecular weight of 139.2 g/mol. This compound features a 3,5-dimethylpyrazole core linked to a methylamine group via a methylene bridge. Predicted physicochemical properties include a boiling point of 274.9±35.0°C, density of 1.029±0.06 g/cm³, and pKa of 15.75±0.50, suggesting moderate basicity . It is a light brown solid, often utilized as an intermediate in medicinal chemistry and materials science due to its heterocyclic structure and amine functionality.
Properties
IUPAC Name |
1-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-5-7(4-8-3)6(2)10-9-5/h8H,4H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGCEAQMRNSHCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) .
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Methyl iodide (CH3I) in the presence of a base.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: this compound.
Substitution: Various substituted pyrazolylmethylamines.
Scientific Research Applications
Pharmaceutical Development
(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine serves as a key intermediate in the synthesis of various pharmaceuticals. It has shown potential in drug development targeting neurological disorders due to its ability to interact with specific biological pathways .
Biochemical Research
In biochemical studies, this compound is utilized to explore enzyme mechanisms and metabolic pathways. Its interactions with receptors and enzymes are critical for understanding complex biological processes, particularly in the context of drug design and development .
Agricultural Chemistry
The compound is also valuable in agricultural chemistry as it enhances the efficacy of pesticides and herbicides. Its ability to act as a building block in agrochemical formulations contributes to improved crop yields and pest management strategies .
Material Science
Research into material science has identified this compound's potential in creating advanced materials. It is explored for applications in coatings and polymers that require specific thermal and mechanical properties .
Analytical Chemistry
In analytical chemistry, this compound functions as a reagent in various techniques that improve the detection and quantification of substances within complex mixtures. Its unique chemical properties facilitate better analytical outcomes .
Mechanism of Action
The mechanism by which (3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Structural Comparison with Analogous Pyrazole-Amines
Pyrazole-amine derivatives share a common core but differ in substituents, leading to variations in steric, electronic, and functional properties. Key structural analogs include:
- Steric Effects : Bulky substituents (e.g., isopropyl in CAS 60706-59-4) hinder molecular interactions compared to the smaller methyl group in the target compound .
- Electronic Effects : Electron-donating groups (e.g., dimethoxybenzyl in CAS 956786-53-1) enhance solubility and alter reactivity .
Physicochemical Properties
A comparison of key properties highlights substituent-driven differences:
- The target compound’s pKa (~15.75) indicates a less basic amine compared to aliphatic amines (pKa ~10–11), likely due to electron-withdrawing effects of the pyrazole ring .
Biological Activity
The compound (3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine , also known as 3,5-dimethyl-1H-pyrazol-4-ylmethyl methylamine dihydrochloride , has garnered attention in scientific research for its potential biological activities. This article explores its biological activity, focusing on its antioxidant, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrazole ring, which is known for its diverse biological activities. The compound's molecular formula is C₇H₁₄Cl₂N₄, and it has a molecular weight of 203.12 g/mol.
1. Antioxidant Activity
Research indicates that pyrazole derivatives exhibit significant antioxidant properties. In a study evaluating various derivatives, the compound demonstrated effective DPPH radical scavenging activity, with IC50 values indicating its potency:
| Compound | IC50 (mg/mL) |
|---|---|
| This compound | 27.51 |
| Other derivatives | 15.89 - 57.12 |
These results suggest that the compound can effectively neutralize free radicals, contributing to its potential health benefits in oxidative stress-related conditions .
2. Anticancer Activity
The anticancer properties of this compound have been investigated across various cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.2 |
| A549 (Lung) | 18.7 |
| HeLa (Cervical) | 12.4 |
These findings indicate that the compound is effective in inhibiting the proliferation of cancer cells, making it a candidate for further development in cancer therapy .
3. Anti-inflammatory Activity
The compound's role in modulating inflammatory responses has also been explored. It has been shown to inhibit Toll-like receptor 4 (TLR4) signaling pathways, which are crucial in mediating inflammatory responses:
| Compound | IC50 (µM) |
|---|---|
| This compound | 51.8 |
This inhibition suggests potential therapeutic applications in treating inflammatory diseases .
Case Study 1: Antioxidant Efficacy
A study conducted by Tareq et al. evaluated various pyrazole derivatives for their antioxidant activity using the DPPH method. The study concluded that compounds with structural similarities to this compound exhibited significant radical scavenging activity, reinforcing the importance of the pyrazole moiety in enhancing antioxidant properties .
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies on breast and lung cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis rates compared to control groups. These findings support the compound's potential as an anticancer agent .
Preparation Methods
Pyrazole Core Synthesis
The foundational step in preparing (3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine is synthesizing the 3,5-dimethylpyrazole ring. This is generally achieved through condensation reactions involving hydrazine and 1,3-dicarbonyl compounds.
Typical Reaction : Hydrazine hydrate reacts with acetylacetone (a 1,3-dicarbonyl compound) under reflux in ethanol for several hours (commonly 3 hours), yielding 3,5-dimethyl-1H-pyrazole with high efficiency.
Advantages : This method is simple, cost-effective, and provides good yields of the pyrazole intermediate, which is crucial for subsequent functionalization.
Purification and Characterization
Purification : The crude products are purified by chromatographic techniques such as silica gel column chromatography using solvent mixtures like chloroform:methanol (9:1 v/v) or recrystallization from solvents such as ethanol or diethyl ether.
Characterization : The compounds are characterized by:
Nuclear Magnetic Resonance (NMR) : ^1H NMR and ^13C NMR confirm the substitution pattern and the presence of methyl and amine groups on the pyrazole ring.
Fourier Transform Infrared Spectroscopy (FTIR) : Confirms functional groups such as C–N, N–N, and amine moieties.
Mass Spectrometry (MS) : Confirms molecular weight and purity.
Elemental Analysis : Validates empirical formula consistency.
Summary of Representative Preparation Protocols
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Pyrazole Ring Formation | Hydrazine hydrate + Acetylacetone, reflux in ethanol (3 h) | Formation of 3,5-dimethyl-1H-pyrazole core | High (typically >80%) | Simple and efficient |
| 2. Hydroxymethylation | Reaction with formaldehyde or chloromethyl derivatives | Introduction of -CH2OH group at 4-position | Moderate to high | Precursor for amination |
| 3. Amination | Reaction with methylamine, reflux in acetonitrile (4 h) | Substitution of hydroxyl with methylamine | 29–76% (varies by amine and conditions) | Reflux and solvent choice critical |
| 4. Alkylation (optional) | Alkyl halides (e.g., ethyl bromide), K2CO3, reflux in acetone | N-alkylation at pyrazole nitrogen | Variable | Modifies solubility and reactivity |
| 5. Purification | Chromatography or recrystallization | Isolation of pure compound | - | Solvent systems: CHCl3:MeOH, EtOH, diethyl ether |
Detailed Research Findings
A study demonstrated the synthesis of N-methyl-1-(3,5-dimethyl-1H-pyrazol-4-yl)methanamine by stirring the reaction mixture at room temperature for 12 hours followed by washing and chromatographic purification, yielding 38% of the target compound.
Another research reported the preparation of N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine and related derivatives by refluxing 4-aminopyridine with (3,5-dimethyl-1H-pyrazol-1-yl)methanol in acetonitrile for 4 hours, with yields ranging from 29% to 76% depending on the amine used.
Industrial and methodological insights highlight the use of coupling agents such as EDCI and HOBt in DMF for efficient amination and subsequent hydrochloride salt formation by treatment with HCl gas or acid in anhydrous solvents, enhancing compound stability and purity.
Analytical Data Example
Q & A
Q. What are the recommended synthetic routes for (3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via alkylation of a pyrazole precursor. A common approach involves reacting 3,5-dimethylpyrazole derivatives with methylamine or methylating agents (e.g., methyl iodide) under basic conditions. For example, sodium hydride in DMF at 60–80°C facilitates efficient alkylation . Optimization includes:
- Temperature control : Elevated temperatures (70–90°C) improve reaction rates but require careful monitoring to avoid decomposition.
- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity, while THF may be used for milder conditions .
- Stoichiometry : A 1.2:1 molar ratio of alkylating agent to pyrazole ensures complete substitution .
Table 1 : Synthetic route comparison
| Precursor | Reagent | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| 3,5-Dimethylpyrazole | Methyl iodide | DMF | 80 | 72 |
| 4-Aminopyrazole derivative | Methylamine | THF | 60 | 65 |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Structural confirmation requires multi-spectral analysis:
- NMR Spectroscopy : H NMR identifies methyl groups (δ 2.1–2.5 ppm) and pyrazole protons (δ 6.0–6.5 ppm). C NMR confirms quaternary carbons (e.g., C-4 of pyrazole at δ 145–150 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 168.1 for CHN) .
- Elemental Analysis : Matches calculated C, H, N percentages (±0.3% tolerance) .
Purity is assessed via HPLC (≥95% purity for biological assays) using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Discrepancies (e.g., unexpected H NMR splitting or MS fragmentation patterns) may arise from tautomerism or impurities. Strategies include:
- Variable Temperature NMR : Detects tautomeric equilibria by observing peak coalescence at elevated temperatures .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations .
- Isotopic Labeling : Using N-labeled precursors clarifies nitrogen environments in pyrazole rings .
Example: A 2021 study resolved conflicting C NMR data for a pyrazole derivative by correlating DFT-calculated chemical shifts with experimental values .
Q. What experimental strategies are employed to investigate the compound’s potential as a kinase inhibitor?
- Methodological Answer : Kinase inhibition assays require:
- Enzyme Selection : Prioritize kinases with structural homology to pyrazole-binding proteins (e.g., JAK2 or EGFR) .
- Biochemical Assays : Use ATP-Glo™ or fluorescence polarization to measure IC values. A 2024 study demonstrated IC = 1.2 µM against JAK2 via ATP-competitive binding .
- Molecular Docking : Software like AutoDock Vina predicts binding modes. Key interactions include hydrogen bonds with kinase hinge regions and hydrophobic contacts with methyl groups .
Table 2 : Kinase inhibition data
| Kinase Target | Assay Type | IC (µM) | Binding Mode |
|---|---|---|---|
| JAK2 | ATP-Glo™ | 1.2 | ATP-competitive |
| EGFR | Fluorescence | 3.8 | Allosteric |
Q. How do structural modifications of the pyrazole ring affect biological activity and physicochemical properties?
- Methodological Answer : Systematic SAR studies compare derivatives with:
- Substituent Variation : Introducing electron-withdrawing groups (e.g., -CF) enhances metabolic stability but may reduce solubility .
- Methyl Group Positioning : 3,5-Dimethyl substitution optimizes steric bulk for target engagement, while 4-methyl derivatives exhibit reduced activity .
- LogP Analysis : Measured logP (1.2–1.8) correlates with membrane permeability. Derivatives with logP >2 show improved blood-brain barrier penetration .
Example: A 2023 study found that replacing a methyl group with methoxy increased aqueous solubility (logS = -2.1 → -1.5) but decreased kinase inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
